molecular formula C17H20N2O2 B2973087 N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide CAS No. 2361787-44-0

N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide

Cat. No.: B2973087
CAS No.: 2361787-44-0
M. Wt: 284.359
InChI Key: HBJRHSDHGMVBRK-UHFFFAOYSA-N
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Description

N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a spirocyclic azaspiro[3.4]octane core attached to a phenyl ring, which is further connected to a prop-2-enamide group. This structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide typically involves the annulation of the cyclopentane ring and the four-membered ring to form the azaspiro[3.4]octane core . The synthetic routes often employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl ring and the prop-2-enamide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups onto the phenyl ring or the prop-2-enamide moiety.

Scientific Research Applications

N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: It finds applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic core and the functional groups within the compound enable it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{5-azaspiro[3.4]octane-5-carbonyl}phenyl)prop-2-enamide is unique due to its specific structural features, including the spirocyclic azaspiro[3.4]octane core and the prop-2-enamide group. These features impart distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[4-(5-azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-15(20)18-14-7-5-13(6-8-14)16(21)19-12-4-11-17(19)9-3-10-17/h2,5-8H,1,3-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRHSDHGMVBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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